2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one
Description
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10Br2O. It is a brominated derivative of propiophenone and is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
2-bromo-1-[4-(bromomethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-7(12)10(13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACLYAKUZZTTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one typically involves the bromination of 1-(4-methylphenyl)propan-1-one. One common method includes the following steps:
Bromination of 1-(4-methylphenyl)propan-1-one: This reaction is carried out by adding bromine to 1-(4-methylphenyl)propan-1-one in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylpropanones with various functional groups.
Reduction: The major product is 1-(4-(bromomethyl)phenyl)propan-1-ol.
Oxidation: The major product is 1-(4-(bromomethyl)phenyl)propanoic acid.
Scientific Research Applications
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: For the development of new drugs and therapeutic agents.
Material science: In the synthesis of polymers and advanced materials.
Biological studies: As a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The carbonyl group also plays a crucial role in its reactivity, enabling reductions and oxidations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylpropan-1-one: Similar structure but lacks the additional bromomethyl group.
4-Bromo-1-phenylpropan-1-one: Similar structure but with the bromine atom at a different position.
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and various chemical reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
